Thalidomide-4-C3-NH2 hydrochloride

PROTAC CRBN NanoBRET

PROTAC degradation efficiency is highly sensitive to linker exit-vector geometry. Neutral thalidomide analogues suffer from poor aqueous solubility, while incorrect substitution patterns reduce ternary complex formation. This compound solves both issues: - C4-substituted CRBN ligand preserves CRBN-ZFP91 engagement (C5 variants do not) - Pre-validated C3 propylamine spacer for systematic linker-length SAR - Hydrochloride salt enables standard in vivo formulation (DMSO/PEG300/Tween80/saline) - ≥95% purity; eliminates low-yield (11-35%) on-resin linker installation

Molecular Formula C16H18ClN3O4
Molecular Weight 351.78 g/mol
Cat. No. B15621061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-4-C3-NH2 hydrochloride
Molecular FormulaC16H18ClN3O4
Molecular Weight351.78 g/mol
Structural Identifiers
InChIInChI=1S/C16H17N3O4.ClH/c17-7-1-2-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21;/h3-4,8,12H,1-2,5-7,17H2,(H,18,20,21);1H
InChIKeyVHFJERMPPMWSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-4-C3-NH2 HCl – CRBN Ligand-Linker Conjugate


Thalidomide-4-C3-NH2 hydrochloride (CAS 2357110-84-8) is a thalidomide-based cereblon (CRBN) ligand pre-functionalized with a C3 alkylamine linker and presented as a hydrochloride salt . It belongs to the class of E3 ligase ligand-linker conjugates used to assemble proteolysis-targeting chimeras (PROTACs) and is distinguished from parent thalidomide by the 4-position propylamine substituent, which provides a terminal primary amine for conjugation to target-protein ligands via an additional linker .

Why Thalidomide-4-C3-NH2 HCl Cannot Be Substituted


PROTAC degradation efficiency is exquisitely sensitive to linker exit-vector position and spacer length; thalidomide analogues modified at the C5 position of the phthalimide ring exhibit altered neosubstrate selectivity and reduced ternary-complex formation compared with C4-substituted derivatives [1]. Even among C4-substituted conjugates, varying the alkyl linker by a single methylene unit can shift the DC50 by several-fold for a given target, as demonstrated in systematic linker-length SAR campaigns [2]. Consequently, substituting Thalidomide-4-C3-NH2 hydrochloride with a C2, C4, or C5 analogue without experimental re-validation carries a high risk of compromising degradation potency, selectivity, or solubility.

Thalidomide-4-C3-NH2 HCl: Differentiation Evidence


C4 vs C5 Exit-Vector: CRBN Ternary-Complex Formation

Thalidomide analogues bearing an amino substituent at the C4 position of the phthalimide ring maintain robust CRBN–neosubstrate ternary-complex formation, whereas C5-amino derivatives show markedly reduced BRET signal in NanoBRET assays [1]. Thalidomide-4-C3-NH2 hydrochloride, being a C4-functionalized conjugate, inherits this positional advantage.

PROTAC CRBN NanoBRET exit-vector

C3 Spacer: Linker Length vs. PROTAC Potency

A curated model of published PROTAC linker-length SARs normalised to linear carbon count indicates that degradation potency (DC50) varies non-monotonically with linker length, with an optimal window often spanning C2–C6 for alkyl-based spacers [1]. The C3 propylamine spacer of Thalidomide-4-C3-NH2 hydrochloride sits in the centre of this empirically favoured range, providing a balance between conformational restriction and flexibility that is not offered by shorter C2 or longer C4/C5 analogues [1].

PROTAC linker SAR DC50 alkyl spacer

Hydrochloride Salt: Solubility and Handling

Many thalidomide analogues suffer from poor aqueous solubility, which hampers both in vitro assay reproducibility and in vivo formulation [1]. Thalidomide-4-C3-NH2 hydrochloride is supplied as the pre-formed hydrochloride salt, which typically enhances aqueous solubility relative to the corresponding free base . Solubility data from the vendor indicate the compound is soluble in DMSO and compatible with standard in vivo formulation components (PEG300, Tween 80) , whereas free-base thalidomide analogues often require prolonged sonication or co-solvent strategies to achieve equivalent dissolution [1].

solubility hydrochloride salt PROTAC building block formulation

Pre-Functionalized Building Block: Reduced Synthetic Burden

Thalidomide-4-C3-NH2 hydrochloride is supplied as a single, 95%+ pure ligand-linker conjugate with a free terminal amine ready for immediate conjugation . By contrast, starting from unfunctionalized thalidomide requires a 3–5 step synthetic sequence to introduce the 4-position alkylamine linker, with typical overall yields of 11–35% for similar ursane-thalidomide PROTAC conjugates [1]. Procurement of the pre-functionalized conjugate eliminates these steps and associated purification losses.

PROTAC synthesis ligand-linker conjugate building block synthetic efficiency

Thalidomide-4-C3-NH2 HCl Application Scenarios


C4 Exit-Vector Integrity in PROTAC Hit-Expansion Libraries

When building a focused PROTAC library targeting a new protein of interest, using Thalidomide-4-C3-NH2 hydrochloride ensures that the CRBN-recruiting moiety adopts the C4 exit-vector geometry that preserves ternary-complex formation, as demonstrated by NanoBRET data showing C4-substituted thalidomide analogues maintain robust CRBN–ZFP91 engagement while C5-substituted variants do not . This pre-validated geometry reduces the risk of false negatives arising from poor E3 ligase engagement.

Linker-Length SAR for PROTAC Lead Identification

The C3 propylamine spacer represents a central reference point in the alkyl-linker series. Researchers can systematically compare PROTACs built on Thalidomide-4-C3-NH2 hydrochloride with those built on C2 and C4 analogues to rapidly map linker-length SAR, leveraging the curated model that linker length can shift DC50 by >10-fold . This structured approach accelerates identification of the optimal linker for a given target.

Formulation-Tolerant In Vivo Proof-of-Concept

The hydrochloride salt form is compatible with standard in vivo formulation vehicles (DMSO/PEG300/Tween 80/saline) , addressing the well-documented aqueous solubility limitations of neutral thalidomide analogues [1]. Procurement of the pre-salted building block streamlines the transition from in vitro degradation assays to preliminary pharmacokinetic and efficacy studies without additional salt-screening or co-solvent development.

Ready-to-Conjugate Building Blocks for High-Throughput PROTAC Synthesis

In automated or high-throughput PROTAC synthesis workflows, the use of pre-functionalized, high-purity (≥95%) ligand-linker conjugates such as Thalidomide-4-C3-NH2 hydrochloride eliminates the need for multi-step on-resin or in-solution linker installation, which in analogous systems proceeds with overall yields as low as 11–35% [1]. This directly translates to higher library success rates and reduced re-synthesis costs.

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